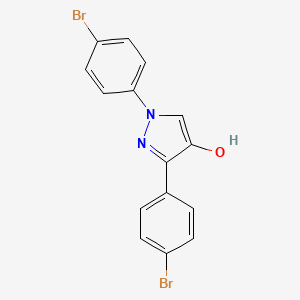
(1R)-1-(1,3-dioxaindan-4-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-Benzo[d]1,3-dioxolen-4-yl)(1r)ethylamine typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the condensation of a benzo[d][1,3]dioxole derivative with an ethylamine precursor. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 1-(2H-Benzo[d]1,3-dioxolen-4-yl)(1r)ethylamine may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(2H-Benzo[d]1,3-dioxolen-4-yl)(1r)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The benzo[d][1,3]dioxole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d][1,3]dioxole oxides, while reduction can produce ethylamine derivatives .
Scientific Research Applications
1-(2H-Benzo[d]1,3-dioxolen-4-yl)(1r)ethylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2H-Benzo[d]1,3-dioxolen-4-yl)(1r)ethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2H-Benzo[d]1,3-dioxolen-4-yl)(1r)butylamine: Similar structure with a butylamine group instead of an ethylamine group.
1-(2H-Benzo[d]1,3-dioxolen-4-yl)(1r)methylamine: Similar structure with a methylamine group instead of an ethylamine group.
Uniqueness
1-(2H-Benzo[d]1,3-dioxolen-4-yl)(1r)ethylamine is unique due to its specific structural features and the presence of the ethylamine group, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(1R)-1-(1,3-benzodioxol-4-yl)ethanamine |
InChI |
InChI=1S/C9H11NO2/c1-6(10)7-3-2-4-8-9(7)12-5-11-8/h2-4,6H,5,10H2,1H3/t6-/m1/s1 |
InChI Key |
JKABBFAHXOOSNQ-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=C2C(=CC=C1)OCO2)N |
Canonical SMILES |
CC(C1=C2C(=CC=C1)OCO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(biphenyl-2-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12049522.png)
![Ethyl 7-methyl-3-oxo-5-phenyl-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12049526.png)

![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide](/img/structure/B12049529.png)





![Benzenecarboximidamide, N-hydroxy-4-[(methylsulfonyl)amino]-](/img/structure/B12049573.png)

![3-Methyl-2-(2-methylprop-2-en-1-yl)-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12049588.png)


